molecular formula C17H17FO B1327711 3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898753-78-1

3-(2,5-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1327711
CAS No.: 898753-78-1
M. Wt: 256.31 g/mol
InChI Key: ITMUOMVKFVIXRI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and two methyl groups at the 2 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene (2,5-xylene) with 2’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: 0°C to room temperature

    Solvent: Dichloromethane (DCM) or chloroform

    Reaction Time: 2-4 hours

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2,5-Dimethylphenyl)-2’-fluorobenzoic acid.

    Reduction: Formation of 3-(2,5-Dimethylphenyl)-2’-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Pathway Modulation: Affecting key signaling pathways that regulate cellular functions such as inflammation, pain, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)-2’-chloropropiophenone
  • 3-(2,5-Dimethylphenyl)-2’-bromopropiophenone
  • 3-(2,5-Dimethylphenyl)-2’-iodopropiophenone

Uniqueness

3-(2,5-Dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMUOMVKFVIXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644747
Record name 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-78-1
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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